molecular formula C22H20O6 B14152617 ethyl 2-{2-[hydroxy(phenyl)methyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl}-3-oxobutanoate CAS No. 5303-85-5

ethyl 2-{2-[hydroxy(phenyl)methyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl}-3-oxobutanoate

Cat. No.: B14152617
CAS No.: 5303-85-5
M. Wt: 380.4 g/mol
InChI Key: UJEGOQTXDPVWOO-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[hydroxy(phenyl)methyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl}-3-oxobutanoate is a complex organic compound that features a unique structure combining an indene moiety with an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[hydroxy(phenyl)methyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl}-3-oxobutanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of an indene derivative with an appropriate ester. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[hydroxy(phenyl)methyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl}-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Ethyl 2-{2-[hydroxy(phenyl)methyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl}-3-oxobutanoate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It can be employed in the study of biochemical pathways and as a probe to investigate enzyme activities.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with specific biological activities.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of ethyl 2-{2-[hydroxy(phenyl)methyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl}-3-oxobutanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl benzoate
  • Phenyl benzoate
  • Ethyl 3-methylhexanoate

Uniqueness

Compared to similar compounds, ethyl 2-{2-[hydroxy(phenyl)methyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl}-3-oxobutanoate stands out due to its indene moiety, which imparts unique chemical properties and reactivity

Properties

CAS No.

5303-85-5

Molecular Formula

C22H20O6

Molecular Weight

380.4 g/mol

IUPAC Name

ethyl 2-[2-[hydroxy(phenyl)methyl]-1,3-dioxoinden-2-yl]-3-oxobutanoate

InChI

InChI=1S/C22H20O6/c1-3-28-21(27)17(13(2)23)22(18(24)14-9-5-4-6-10-14)19(25)15-11-7-8-12-16(15)20(22)26/h4-12,17-18,24H,3H2,1-2H3

InChI Key

UJEGOQTXDPVWOO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C)C1(C(=O)C2=CC=CC=C2C1=O)C(C3=CC=CC=C3)O

Origin of Product

United States

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